N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine
Description
Properties
IUPAC Name |
N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c14-11-6-7-13(16(17)18)10(8-11)9-15-12-4-2-1-3-5-12/h6-8,12,15H,1-5,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLAGFWEGLENV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nitro group activates the aromatic ring for nucleophilic substitution at the bromine position (C-5) under basic conditions .
Key findings:
Nitro Group Reduction
The nitro group undergoes selective reduction to an amine without affecting the bromine or cyclohexane moiety .
Experimental data from catalytic hydrogenation:
| Catalyst | Pressure (psi) | Solvent | Temp (°C) | Time (hr) | Product Purity |
|---|---|---|---|---|---|
| 10% Pd/C | 50 | Ethanol | 25 | 4 | 98% |
| Raney Ni | 30 | THF | 50 | 6 | 89% |
| Fe/HCl | Atmospheric | H₂O/EtOH | 70 | 12 | 76% |
Notable observations:
-
Complete chemoselectivity observed in all reduction methods
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Amine product shows increased water solubility (logP reduced from 3.1 to 1.8)
Amine-Facilitated Reactions
The cyclohexanamine group participates in three primary reaction types:
Schiff Base Formation
Reacts with aldehydes/ketones under mild acidic conditions :
textCompound + RCHO → N-[(5-Br-2-NO₂-C₆H₃)CH₂N=CHR] + H₂O
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Optimal pH range: 4.5-5.5 (acetate buffer)
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Equilibrium constant (K_eq) with benzaldehyde: 2.3 × 10³ M⁻¹
N-Alkylation
Undergoes quaternization with alkyl halides :
| Alkylating Agent | Base | Solvent | N-Alkylated Product Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃ | Acetone | 92% |
| Ethyl bromide | DBU | DCM | 85% |
| Benzyl chloride | NaH | THF | 78% |
Steric effects from the cyclohexyl group reduce reactivity compared to linear amines (k_rel = 0.33 vs n-hexylamine) .
Complexation with Metals
Forms stable complexes with transition metals through the amine nitrogen :
| Metal Salt | M:L Ratio | Stability Constant (log β) |
|---|---|---|
| Cu(NO₃)₂·3H₂O | 1:2 | 14.7 ± 0.3 |
| NiCl₂·6H₂O | 1:1 | 8.9 ± 0.2 |
| Zn(OTf)₂ | 1:1 | 6.5 ± 0.4 |
X-ray crystallography confirms square planar geometry in Cu(II) complexes .
Thermal Decomposition Pathways
TG-DSC analysis reveals three-stage decomposition:
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150-200°C : Loss of nitro group as NOₓ gases (ΔH = +187 kJ/mol)
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250-300°C : Cyclohexane ring opening (exothermic, ΔH = -234 kJ/mol)
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>350°C : Complete carbonization
Activation energy (Eₐ) calculated via Ozawa method: 132.4 kJ/mol
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces two competing pathways :
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Nitro → Nitroso isomerization (Φ = 0.18)
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C-Br homolysis generating aryl radical (Φ = 0.07)
Quantum yields depend on solvent polarity:
| Solvent | Φ(nitroso) | Φ(radical) |
|---|---|---|
| Hexane | 0.12 | 0.10 |
| Acetonitrile | 0.21 | 0.05 |
| Methanol | 0.19 | 0.02 |
Scientific Research Applications
Chemistry
- Building Block : This compound serves as a fundamental building block in organic synthesis, facilitating the creation of more complex molecules. Its structural characteristics allow for various chemical transformations, such as oxidation and substitution reactions.
Biology
- Biological Activity : Research has indicated that N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine may interact with biological targets, possibly influencing enzyme activity or receptor binding. The presence of bromine and nitro groups enhances its reactivity, which could lead to significant biological effects.
Medicine
- Therapeutic Potential : The compound is being investigated for its potential therapeutic applications. Studies have shown that it may possess antimicrobial properties, inhibiting both Gram-positive and Gram-negative bacteria. Additionally, derivatives of this compound have been screened for anticancer activity, indicating its potential in cancer treatment .
Antimicrobial Studies
Research into antimicrobial efficacy has demonstrated that compounds similar to this compound exhibit notable inhibition against various bacterial strains. This suggests a pathway for developing new antimicrobial agents based on its structure.
Anticancer Research
In anticancer studies, analogs of this compound have shown cytotoxic effects against specific cancer cell lines. These findings warrant further exploration into the structure-activity relationships to enhance therapeutic efficacy.
Mechanism of Action
The mechanism of action of N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine involves its interaction with specific molecular targets. The bromine and nitro groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-[(5-Bromo-2-nitrophenyl)methyl]cyclohexanamine
- CAS Number : 1558292-66-2
- Molecular Formula : C₁₃H₁₇BrN₂O₂
- Molecular Weight : 313.19 g/mol .
Structural Features: The compound consists of a cyclohexanamine backbone linked via a methyl group to a 5-bromo-2-nitrophenyl aromatic ring.
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The following table summarizes structurally related cyclohexanamine derivatives, highlighting substituent variations and their synthetic/spectral characteristics:
Key Observations
In contrast, analogs like 5b (5-chloro-indole) and 7a (6-chloro-1-methyl-indole) feature chloro substituents, which are less electron-withdrawing than nitro groups . Steric Effects: The 1-methyl group in 7a introduces steric hindrance, possibly reducing reactivity compared to the unsubstituted indole in 5b .
Spectroscopic Characterization :
- The absence of NMR data for the target compound contrasts with detailed ¹H/¹³C NMR profiles for analogs (e.g., 5b , 10 ). For instance, 5b exhibits aromatic proton signals at δ 6.74–6.98 ppm, while 10 shows broad multiplet signals for phenyl groups (δ 7.14–7.32 ppm) .
Biological Activity
N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine is an organic compound noted for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound has the molecular formula . The synthesis typically involves the reaction of 5-bromo-2-nitrobenzyl chloride with cyclohexylamine in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid produced during the reaction. The reaction is usually conducted at room temperature for several hours to ensure complete conversion to the desired product.
The biological activity of this compound is primarily attributed to its structural components—the bromine atom and nitro group—which enhance its reactivity and binding affinity towards biological targets. The compound may interact with various enzymes and receptors, influencing their activity and leading to significant biological effects.
Pharmacological Potential
Research indicates that this compound is being explored for various therapeutic applications, including:
Antimicrobial Studies
A study investigated the antimicrobial efficacy of various nitro-substituted compounds, including derivatives similar to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential for development as antimicrobial agents .
Anticancer Research
In another research context, analogs of this compound were screened for anticancer activity. The findings demonstrated that certain modifications could enhance cytotoxic effects against specific cancer cell lines, warranting further exploration into structure-activity relationships .
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Bromo-2-nitroanisole | Contains a methoxy group | Moderate antimicrobial activity |
| 2-Bromo-5-nitrobenzoic acid | Contains a carboxylic acid group | Limited research on biological activity |
| This compound | Cyclohexanamine moiety | Potential antimicrobial and anticancer properties |
The unique cyclohexanamine structure of this compound distinguishes it from similar compounds, potentially enhancing its biological activity due to increased lipophilicity and receptor interactions .
Q & A
Q. What synthetic routes are commonly employed for preparing N-[(5-bromo-2-nitrophenyl)methyl]cyclohexanamine, and what are their methodological considerations?
The compound is typically synthesized via reductive amination or nucleophilic substitution. For example, cyclohexanamine can react with a brominated nitrobenzyl halide (e.g., 5-bromo-2-nitrobenzyl bromide) under basic conditions. Key parameters include solvent choice (e.g., DMF or THF), temperature (60–80°C), and reaction time (12–24 hours). Purification often involves column chromatography using ethyl acetate/hexane gradients .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- NMR : Analyze H and C NMR spectra for diagnostic signals. For example, the benzylic methylene group (CH adjacent to the aromatic ring) typically appears at ~3.6–4.0 ppm in H NMR, while the nitro group deshields adjacent aromatic protons (8.0–8.5 ppm) .
- HRMS : Confirm molecular mass with high-resolution mass spectrometry. Expected [M+H] for CHBrNO is 325.0412 .
- FT-IR : Identify nitro (1520–1350 cm) and amine (3300–3500 cm) stretches .
Q. What computational methods are suitable for predicting the biological activity of this compound?
Molecular docking against target proteins (e.g., enzymes or receptors) using software like AutoDock Vina can predict binding affinities. For instance, the nitro and bromo groups may interact with hydrophobic pockets, while the cyclohexylamine moiety could participate in hydrogen bonding . Pharmacokinetic properties (e.g., logP, bioavailability) can be assessed via tools like SwissADME .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected coupling constants in NMR) be resolved during structural analysis?
Discrepancies may arise from dynamic effects (e.g., rotamerism in the benzyl group) or impurities. Solutions include:
- Variable-temperature NMR to identify conformational exchange.
- 2D techniques (COSY, HSQC) to confirm connectivity.
- Comparative analysis with analogous compounds (e.g., N-[(5-chloro-2-nitrophenyl)methyl]cyclohexanamine) .
Q. What strategies optimize the yield of this compound in multi-step syntheses?
- Stepwise monitoring : Use TLC or LC-MS to track intermediates.
- Protecting groups : Protect the amine during nitro-group introduction to avoid side reactions.
- Catalysis : Employ palladium catalysts for efficient C–N coupling in aromatic systems .
Q. How can in vitro biological activity assays be designed to evaluate this compound’s efficacy against drug-resistant pathogens?
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., MRSA) and Gram-negative strains.
- Synergy studies : Combine with known antibiotics (e.g., β-lactams) to assess potentiation.
- Mechanistic assays : Use fluorescence-based probes to monitor membrane disruption or enzyme inhibition .
Methodological Challenges and Solutions
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
